4-Piperidinyl 2-chloroacetate hydrochloride
Overview
Description
4-Piperidinyl 2-chloroacetate hydrochloride is a useful research compound. Its molecular formula is C7H13Cl2NO2 and its molecular weight is 214.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The mode of action of these compounds generally involves interactions with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
4-Piperidinyl 2-chloroacetate hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, binding to the active site of cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of metabolites with different biological activities . These metabolic interactions can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
piperidin-4-yl 2-chloroacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c8-5-7(10)11-6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDJDOLZRFKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.